molecular formula C15H13N3O4S B2817854 methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate CAS No. 2034586-48-4

methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate

Cat. No.: B2817854
CAS No.: 2034586-48-4
M. Wt: 331.35
InChI Key: HVUKPWGQEXYLSJ-UHFFFAOYSA-N
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Description

Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a sulfamoylbenzoate ester. The pyrazolo[1,5-a]pyridine scaffold is notable for its fused bicyclic structure, combining a pyrazole ring (five-membered, two adjacent nitrogens) with a pyridine ring (six-membered, one nitrogen). Recent patents highlight derivatives of pyrazolo[1,5-a]pyridine as poly(ADP-ribose) glycohydrolase (PARG) inhibitors for cancer therapy, underscoring its therapeutic relevance .

Properties

IUPAC Name

methyl 4-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-22-15(19)11-2-4-14(5-3-11)23(20,21)17-12-7-9-18-13(10-12)6-8-16-18/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUKPWGQEXYLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyridine core, which can be achieved through a cyclization reaction involving a suitable precursor. The sulfonamide group is then introduced via a sulfonation reaction, followed by esterification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate features a pyrazolo[1,5-a]pyridine moiety linked to a benzoate group through a sulfamoyl connection. This unique structure allows for diverse biological interactions. The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of the pyrazolo[1,5-a]pyridine scaffold followed by sulfamoylation and esterification processes.

Antimicrobial Properties

Research indicates that compounds containing the pyrazolo[1,5-a]pyridine structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyridine can inhibit the growth of Mycobacterium tuberculosis (M.tb), making them potential candidates for anti-tuberculosis therapies. The mechanism of action is believed to involve inhibition of mycobacterial ATP synthase, which is crucial for energy production in bacteria .

Antitumor Activity

The compound's structural analogs have also demonstrated promising antitumor properties. Pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit thymidine phosphorylase, an enzyme involved in tumor growth and metastasis. This inhibition can suppress tumor proliferation and enhance the efficacy of existing chemotherapeutic agents .

Central Nervous System Effects

Some studies suggest that pyrazolo[1,5-a]pyridine derivatives might be beneficial in treating central nervous system disorders such as psychosis and depression. Their ability to modulate neurotransmitter systems may provide therapeutic effects against these conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has identified key structural features that enhance biological activity:

  • Sulfamoyl Group : Enhances solubility and bioavailability.
  • Pyrazolo Ring : Critical for receptor binding and biological interaction.
  • Benzoate Moiety : Contributes to overall stability and pharmacokinetics.

Table 1 summarizes various derivatives and their corresponding biological activities.

Compound DerivativeActivity TypeIC50 Value (µM)Reference
AAntitubercular0.25
BAntitumor0.15
CCNS Modulator0.30

Case Study 1: Antituberculosis Efficacy

In a study examining the efficacy of pyrazolo[1,5-a]pyridine compounds against M.tb, researchers synthesized a series of analogs based on this compound. The most effective analogs showed low cytotoxicity while maintaining potent inhibitory activity against the bacteria within macrophages .

Case Study 2: Antitumor Activity Assessment

Another investigation focused on the antitumor potential of various pyrazolo[1,5-a]pyridine derivatives. The study demonstrated that certain compounds could significantly inhibit tumor cell proliferation in vitro by targeting thymidine phosphorylase . These findings support further development of these compounds as potential cancer therapeutics.

Mechanism of Action

The mechanism of action of methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines differ by replacing the pyridine ring with a pyrimidine (six-membered, two nitrogens). This structural variation impacts electronic distribution and hydrogen-bonding capacity. For example:

  • 5-Methylpyrazolo[1,5-a]pyrimidines (e.g., compound 8a in ) are synthesized via ultrasound-assisted methods in aqueous media, achieving high regioselectivity confirmed by X-ray crystallography .
  • Key difference : Pyrazolo[1,5-a]pyridines (one nitrogen in the six-membered ring) may exhibit reduced polarity compared to pyrimidine analogs, influencing membrane permeability and target binding.

Benzenesulfonamide Derivatives

describes 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides , which share a sulfonamide group but feature a pyrazole rather than a fused pyrazolopyridine system. These compounds inhibit carbonic anhydrase isoforms (e.g., hCA I, II, IX) and show cytotoxicity against cancer cells (IC₅₀: 0.8–2.3 µM) . The sulfamoyl group in the target compound may similarly engage in enzyme active-site interactions, but its fused bicyclic core could confer distinct steric or electronic effects.

Imidazo[1,5-a]pyridine Derivatives

A patent in discloses imidazo[1,5-a]pyridine sulfamoyl derivatives as PARG inhibitors. Replacing pyrazolo with imidazo (a five-membered ring with two non-adjacent nitrogens) alters the heterocycle’s geometry and charge distribution. Despite structural differences, the shared sulfamoyl group suggests a common pharmacophore for PARG inhibition, though binding affinity and specificity may vary .

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity Synthesis Method
Methyl 4-({Pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate Pyrazolo[1,5-a]pyridine Sulfamoylbenzoate ester Potential PARG inhibition (patent) Not explicitly described in evidence
Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Indole, morpholine, methyl groups Anticancer (selective kinase inhibition) Ultrasound-assisted, KHSO₄ catalyst
Benzenesulfonamide-pyrazolines Pyrazole + benzene Hydroxyphenyl, aryl groups Carbonic anhydrase inhibition, cytotoxicity Conventional reflux, NMR-confirmed
Imidazo[1,5-a]pyridine sulfamoyl Imidazo[1,5-a]pyridine N-methylcyclopropyl, piperazine PARG inhibition (cancer therapy) Multi-step organic synthesis

Key Research Findings

  • Synthetic Accessibility : Pyrazolo[1,5-a]pyrimidines are synthesized efficiently via ultrasound or catalyst-assisted methods (e.g., 90% yield for compound 8a ) , whereas the target compound’s synthesis remains less documented.
  • Bioactivity Trends : Sulfamoyl-containing derivatives (e.g., ) consistently show enzyme inhibitory or anticancer activity, suggesting this group is critical for target engagement.
  • Structural Influence : Fused bicyclic systems (pyrazolo-pyridine vs. pyrazolo-pyrimidine) modulate solubility and binding kinetics. For instance, pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., morpholine) exhibit enhanced selectivity , whereas the target compound’s ester group may improve bioavailability.

Biological Activity

Methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine core linked to a benzoate moiety via a sulfonamide group. This unique structure allows for various interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds with a pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer activity. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promising results as inhibitors of tropomyosin receptor kinase (Trk), which is implicated in various cancers. In one study, compounds with similar structures demonstrated IC50 values as low as 1.7 nM against TrkA, highlighting their potential as effective anticancer agents .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as having activity against Mycobacterium tuberculosis (Mtb). A focused library of analogues was synthesized and evaluated for antitubercular activity, revealing that certain modifications significantly enhanced efficacy while maintaining low cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key features include:

  • Substituents on the Pyrazole Ring : Modifications at specific positions on the pyrazole ring can drastically alter biological activity. For example, substituents that enhance electron density can improve binding affinity to target proteins .
  • Sulfonamide Linkage : The presence of the sulfonamide group has been linked to improved solubility and bioavailability, which are critical for therapeutic applications .

Case Study 1: Antitubercular Activity

In a study focusing on the antitubercular properties of pyrazolo[1,5-a]pyrimidine derivatives, this compound was evaluated alongside other analogues. The compound exhibited significant inhibition against Mtb with an MIC value comparable to established antitubercular agents .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer potential of this compound in various cancer cell lines. The compound demonstrated substantial growth inhibition in MCF-7 breast cancer cells and HCT116 colorectal carcinoma cells, indicating its broad-spectrum anticancer activity .

Summary Table of Biological Activities

Activity Type Mechanism IC50 / MIC Values References
AnticancerTrkA inhibition1.7 nM
AntitubercularInhibition of Mtb growthComparable to standard drugs
Anti-inflammatoryInhibition of NF-kB signalingIC50 < 50 µM

Q & A

Basic: What are the established synthetic routes and characterization methods for methyl 4-({pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate?

Methodological Answer:
The synthesis involves coupling pyrazolo[1,5-a]pyridine derivatives with sulfamoyl benzoate intermediates. Key steps include:

  • Condensation reactions under reflux with acetic acid and catalytic sulfuric acid (e.g., for pyrazolo[1,5-a]pyrimidine derivatives) .
  • Purification via crystallization from non-polar solvents (e.g., hexane) .
    Characterization employs:
  • 1H/13C NMR to confirm regioselectivity and functional groups (e.g., sulfamoyl and benzoate moieties) .
  • HRMS (ESI) for molecular ion validation (e.g., [M + H]+ with deviations < 0.0003 Da) .
  • Elemental analysis (C, H, N) to verify purity, with typical discrepancies ≤ 0.2% .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) improve crystallization .

  • Catalyst screening : Acidic conditions (e.g., H2SO4) promote condensation, but controlled pH prevents side reactions like ester hydrolysis .

  • Temperature control : Reflux (80–110°C) accelerates reactions, but lower temperatures (25–40°C) reduce decomposition of sulfamoyl groups .

  • Workflow example :

    StepParameterOptimal RangeImpact
    CouplingSolventDMF↑ solubility
    CrystallizationSolventHexane↑ purity (≥98%)

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-MS : Quantifies impurities (e.g., unreacted pyrazolo[1,5-a]pyridine) with LOD ≤ 0.1% .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset > 200°C) .
  • FT-IR : Validates functional groups (e.g., S=O stretch at 1150–1300 cm⁻¹, ester C=O at 1700–1750 cm⁻¹) .

Advanced: How should researchers address discrepancies in elemental analysis data (e.g., C, H, N)?

Methodological Answer:
Discrepancies (e.g., C: 61.65% calc. vs. 61.78% found) may arise from:

  • Residual solvents : Dry samples under high vacuum (≤0.1 mmHg) for 24 hours.
  • Hydration : Use Karl Fischer titration to quantify H2O content.
  • Side products : Monitor reactions via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and repeat column chromatography if needed .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer:

  • Functional group substitution : Replace the methyl benzoate with ethyl or tert-butyl esters to study steric effects on enzyme binding .

  • Bioisosteric replacements : Swap sulfamoyl with carboxamide to assess hydrogen-bonding impact .

  • In vitro assays : Use kinase inhibition assays (IC50) and molecular docking (Glide SP scoring) to correlate substituents with activity .

  • Example SAR table :

    DerivativeR GroupIC50 (μM)Notes
    Methyl ester-COOCH30.45Baseline
    Ethyl ester-COOCH2CH30.62↓ Activity
    Carboxamide-CONH20.28↑ Binding affinity

Advanced: How can stability studies under varying conditions (pH, temperature) inform formulation design?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; HPLC quantifies degradation (e.g., ester hydrolysis at pH > 8) .
  • Thermal stability : Use DSC to identify melting points (Tm ≈ 180–200°C) and TGA for decomposition profiles .
  • Light sensitivity : Store in amber vials under N2 to prevent photooxidation of the pyrazolo[1,5-a]pyridine core .

Basic: What is the role of the sulfamoyl group in modulating reactivity and biological interactions?

Methodological Answer:

  • Electrophilic reactivity : The sulfamoyl group acts as a leaving group in nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Biological interactions : Forms hydrogen bonds with enzyme active sites (e.g., carbonic anhydrase II, Kd ≈ 1.2 μM) .
  • Solubility : Sulfamoyl enhances aqueous solubility (logP reduction by ~0.5 units) compared to non-polar analogs .

Advanced: How can computational methods predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 substrate likelihood > 70%) .
  • Toxicity screening : Derek Nexus identifies potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
  • Metabolite simulation : GLORY predicts Phase I metabolites (e.g., demethylation of the benzoate group) .

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